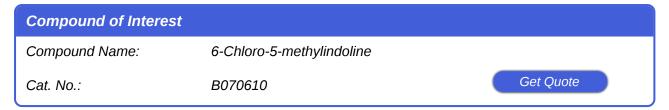


Physicochemical Characteristics of 6-Chloro-5-methylindoline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylindoline is a substituted indoline derivative that serves as a crucial building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of pharmacologically active compounds. Notably, it is a precursor to SB-242084, a potent and selective 5-HT2C receptor antagonist, highlighting its importance in the development of therapeutics targeting the serotonergic system.[1][2][3] This guide provides a comprehensive overview of the physicochemical characteristics of **6-Chloro-5-methylindoline**, detailed experimental protocols for their determination, and insights into its biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for **6-Chloro-5-methylindoline** is limited in publicly available literature, a combination of computed data and information on related compounds provides valuable insights.

Table 1: Physicochemical Data for 6-Chloro-5-methylindoline



Property	Value	Source	Data Type
Molecular Formula	C ₉ H ₁₀ CIN	PubChem	-
Molecular Weight	167.63 g/mol	PubChem	Computed
CAS Number	162100-44-9	BenchChem, Sigma- Aldrich	-
Physical Form	Solid	Sigma-Aldrich	Experimental
Melting Point	Not available	-	-
Boiling Point	Not available	-	-
Boiling Point (of 6- Chloro-5-methyl-1H- indole)	305.9 ± 22.0 °C at 760 mmHg	Echemi	Predicted
Aqueous Solubility	Not available	-	-
рКа	Not available	-	-
LogP (XLogP3)	2.9	PubChem	Computed
Topological Polar Surface Area (TPSA)	12.0 Ų	PubChem	Computed
Hydrogen Bond Donor Count	1	PubChem	Computed
Hydrogen Bond Acceptor Count	1	PubChem	Computed
Rotatable Bond Count	0	PubChem	Computed

Note: The boiling point provided is for the related compound 6-Chloro-5-methyl-1H-indole, the non-reduced indole precursor, and is a predicted value.

Experimental Protocols

Detailed experimental protocols for the characterization of **6-Chloro-5-methylindoline** are not readily available. However, the following are standard methodologies that can be applied for



the determination of its key physicochemical properties.

Melting Point Determination

The melting point of a solid is a fundamental physical property indicating its purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, finely powdered sample of 6-Chloro-5-methylindoline is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4][5][6]

Boiling Point Determination

For solid compounds, the boiling point is typically measured under reduced pressure to prevent decomposition.

- Apparatus: Thiele tube or a micro-boiling point apparatus.
- Procedure (Thiele Tube Method):
 - A small amount of the liquid (if the compound is melted) or a solution in a high-boiling solvent is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube.
 - The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
 - The temperature is raised until a rapid stream of bubbles emerges from the capillary tube.



 The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8][9][10]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

Procedure:

- An excess amount of solid 6-Chloro-5-methylindoline is added to a known volume of water or a relevant buffer solution in a sealed flask.
- The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- The suspension is filtered to remove undissolved solid.
- The concentration of 6-Chloro-5-methylindoline in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH values.[16][17][18][19][20]

Procedure:

- A known concentration of 6-Chloro-5-methylindoline is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point.



Spectroscopic Analysis

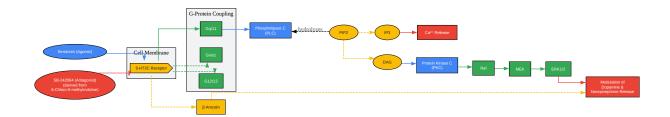
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. A deuterated solvent that dissolves the compound (e.g., CDCl₃, DMSO-d₆) is used. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure.[21][22]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the thin solid film method can be used.[23][24][25][26][27]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For heterocyclic amines, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[28][29][30][31][32]

Biological Context and Signaling Pathways

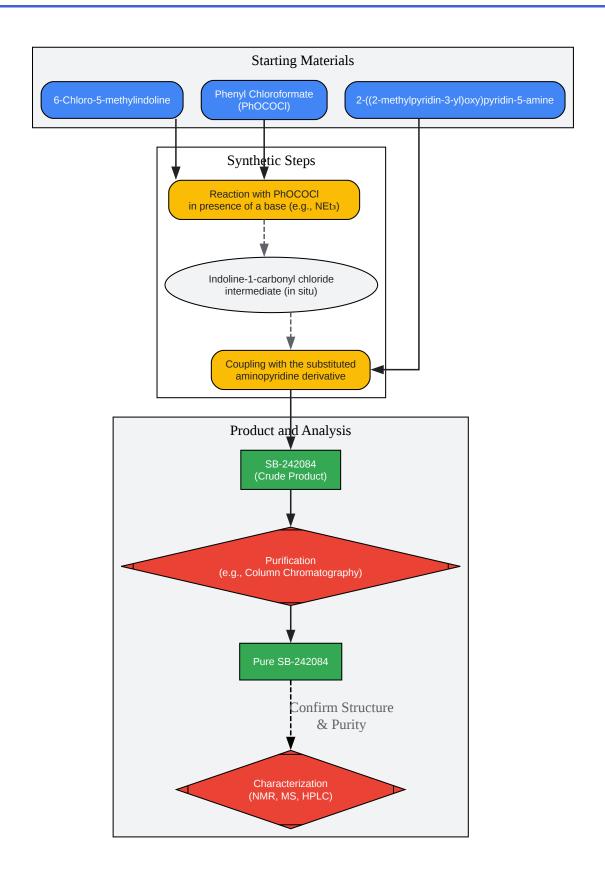
6-Chloro-5-methylindoline is a key precursor in the synthesis of SB-242084, a selective antagonist of the serotonin 5-HT2C receptor.[1][2][3] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition.[33][34][35] Antagonism of this receptor can lead to an increase in dopamine and norepinephrine release in the prefrontal cortex, which is a mechanism of action for some antidepressant and antipsychotic drugs.[36] [37]

The 5-HT2C receptor is known to couple to several G-protein pathways, primarily Gq/11, but also Gi/o/z and G12/13.[38][39] Activation of the canonical Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). Downstream of these events, the Raf/MEK/ERK signaling cascade can be activated.[40][41] The receptor can also signal through β-arrestin pathways.[38]









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